molecular formula C7H11N3O B3018910 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol CAS No. 1330756-09-6

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol

Cat. No.: B3018910
CAS No.: 1330756-09-6
M. Wt: 153.185
InChI Key: NIUGRDGIDVRQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties The compound 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol (CAS RN: 1269106-56-0) is a bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core with a hydroxymethyl substituent at the 3-position. Its molecular formula is C₈H₁₃N₃O (free base) or C₈H₁₅Cl₂N₃O in its dihydrochloride salt form (). The compound is commercially available as a high-purity building block (>95%) for medicinal chemistry and drug discovery ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h8,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUGRDGIDVRQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the methanol group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol with derivatives differing in substituents, functional groups, and biological activities:

Compound Name / ID Substituents / Modifications Molecular Formula Key Properties / Activities References
Target Compound 3-hydroxymethyl C₈H₁₃N₃O High solubility; intermediate for drug discovery
3-(Piperidinylmethanone) derivative 3-(4-methylpiperidinylmethanone) C₁₃H₂₁ClN₄O Kinase inhibitor scaffold; higher lipophilicity
1-Benzoyl-N-(4-nitrophenyl)carboxamide 3-phenyl, 1-benzoyl, 5-carboxamide C₂₃H₂₁N₅O₃ Anti-TB activity (IC₅₀ = 21.8 μM vs. MTB PS)
1-Azepanylmethanone hydrochloride 3-azepanylmethanone C₁₃H₂₁ClN₄O IRRITANT classification; potential CNS activity
3-(2-Fluorophenyl)oxadiazole 3-(2-fluorophenyl)-1,2,4-oxadiazole C₁₄H₁₅FN₄O Anticancer lead (structural similarity to kinase inhibitors)
Physicochemical and Pharmacokinetic Differences
  • Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to methanone (e.g., C₁₃H₂₁ClN₄O in ) or phenyl-substituted analogs ().
  • Synthetic Accessibility : The target compound is synthesized in multi-gram quantities via scalable routes (), whereas analogs like 5-acetyl-1-methyl derivatives () require complex multi-step syntheses.

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol (CAS No. 1330756-09-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to study their structural and biological properties. For instance, compounds related to this structure have been synthesized using precursors such as 5-methylsulfonyl derivatives and characterized through X-ray crystallography to understand their molecular conformations and interactions .

Antimicrobial Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results showed varying degrees of activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
Compound A10Strong
Compound B25Moderate
Compound C50Weak

Urease Inhibition

Another area of interest is the urease inhibition potential of this compound class. Urease is an enzyme that plays a crucial role in various pathological conditions. In vitro studies demonstrated that certain derivatives exhibited IC50 values between 15.0 to 42.9 µM against urease activity. This suggests that these compounds may serve as potential therapeutic agents in treating conditions associated with urease activity.

CompoundIC50 (µM)Type of Inhibition
Compound D15.0Mixed-type
Compound E25.0Competitive
Compound F42.9Non-competitive

Cytotoxicity Studies

Cytotoxicity assessments were conducted on mammalian cell lines (e.g., HepG2 and fibroblast cells). The results indicated that most tested compounds displayed low cytotoxicity with CC50 values exceeding 100 µM, suggesting a favorable safety profile for further development.

Case Study: Antimicrobial Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The lead compound exhibited an MIC of 12 µg/mL against S. aureus, showcasing its potential as a new antimicrobial agent .

Case Study: Urease Inhibition

A comprehensive study focused on the inhibition of urease by various pyrazolo[4,3-c]pyridine derivatives revealed that specific modifications in the molecular structure could enhance inhibitory potency. The most effective derivative showed an IC50 value of 18 µM, indicating strong potential for therapeutic applications in conditions like kidney stones and urinary tract infections .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the common synthetic routes for preparing 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol, and what intermediates are critical for regioselective control? A: The compound is typically synthesized via multi-step protocols starting from piperidin-4-one derivatives. Key steps include cyclocondensation with hydrazines to form the pyrazole ring, followed by functionalization at the 3-position. For example, intermediates like 5-tert-butyl-3-ethyl esters are used to stabilize the core structure during alkylation or substitution reactions . Methanol derivatives are introduced via reductive amination or nucleophilic substitution, with regioselectivity controlled by steric and electronic effects of substituents (e.g., tert-butyl groups) . Characterization relies on 1^1H/13^13C NMR (e.g., pyrazole proton shifts at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of substituted derivatives, particularly for chiral or sterically hindered analogs? A: Optimizing base strength (e.g., NaH vs. K2_2CO3_3) and solvent polarity (THF vs. DMF) is critical. For example, NaH in THF at 273 K enables efficient alkylation of the pyrazole nitrogen without side reactions . Chiral resolution of racemic mixtures may involve diastereomeric salt formation using tartaric acid derivatives or enzymatic resolution . For sterically hindered analogs (e.g., 1-isopropyl derivatives), microwave-assisted synthesis reduces reaction times and improves yields (45–50%) .

Structural Analysis and Crystallography

Q: What crystallographic techniques resolve conformational flexibility in the tetrahydropyridine ring, and how do substituents influence molecular geometry? A: Single-crystal X-ray diffraction (SC-XRD) reveals that the tetrahydropyridine ring adopts a half-chair conformation, with puckering parameters (Q, θ) dependent on substituents. For instance, bulky tert-butyl groups at the 5-position flatten the ring (dihedral angle: 75.44° between pyrazole and ester planes) . Hydrogen bonding between the methanol group and chloride counterions stabilizes the crystal lattice (O–H···Cl distances: 2.89–3.12 Å) .

Structure-Activity Relationship (SAR) Studies

Q: How do hydrophobic vs. polar substituents on the pyrazole ring modulate biological activity, and what computational methods validate these effects? A: Hydrophobic groups (e.g., 4-fluorophenyl) enhance binding to hydrophobic pockets in enzyme targets (e.g., Mycobacterium tuberculosis pantothenate synthetase), improving IC50_{50} values (e.g., 21.8 μM for compound 3) . Polar groups (e.g., methoxyethyl) reduce membrane permeability but improve solubility. Molecular docking (AutoDock Vina) and MD simulations correlate substituent hydrophobicity with binding free energy (ΔG ≈ −8.5 kcal/mol for optimal analogs) .

Data Contradiction in Bioactivity Assays

Q: How can researchers resolve discrepancies in reported bioactivity data, such as conflicting MIC values for antimicrobial derivatives? A: Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using internal controls (e.g., ciprofloxacin for Gram-negative bacteria) minimizes variability. For example, MIC values for 3-oxazolyl derivatives against ESKAPE pathogens range from 26.7 μM (MTB) to >100 μM (S. aureus), reflecting strain-specific susceptibility . Dose-response curves (Hill coefficients) and cytotoxicity assays (e.g., RAW 264.7 cells) further validate selectivity .

Pharmacological Evaluation

Q: What in vitro and ex vivo models are suitable for evaluating antihypertensive or antimicrobial activity of this scaffold? A:

  • Antihypertensive : Spontaneously hypertensive rat (SHR) models assess blood pressure reduction (e.g., 50 mg/kg oral dose of L 16052 achieves 25 mmHg decrease) .
  • Antimicrobial : Time-kill assays against Mycobacterium tuberculosis H37Rv (MIC ≤26.7 μM) and biofilm inhibition assays for P. aeruginosa .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC50_{50} >50 μM for non-toxic derivatives) .

Advanced Methodological Challenges

Q: What strategies mitigate synthetic bottlenecks in chiral resolution or regioselective functionalization? A:

  • Chiral Resolution : Use of (S)-BINOL-derived phosphoric acids for kinetic resolution (ee >90%) .
  • Regioselectivity : Directed ortho-metalation (DoM) with TMPZnCl·LiCl directs substitution to the 4-position of the pyrazole ring .

Toxicity and ADMET Profiling

Q: How are in silico models used to predict ADMET properties, and what experimental assays validate these predictions? A :

  • In Silico : SwissADME predicts moderate bioavailability (TPSA ≈70 Å2^2, LogP ≈1.8) and CYP3A4-mediated metabolism .
  • Experimental : Caco-2 permeability assays (Papp_{app} >1 × 106^{-6} cm/s) and hepatic microsomal stability tests (t1/2_{1/2} >30 min) confirm drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.